Lithooxazoline

Antibacterial Bile Acid Oxazoline Structure-Activity Relationship

Lithooxazoline is a semi-synthetic bile acid oxazoline derivative critical for structure-activity relationship (SAR) studies. Its selective inactivity against Eubacterium sp. and distinct enzyme inhibition profile, compared to chenooxazoline, makes it an essential negative control and comparator compound. Procure to validate antibacterial assays and delineate metabolic pathways with precision.

Molecular Formula C28H47NO2
Molecular Weight 429.7 g/mol
CAS No. 80724-92-1
Cat. No. B1674888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithooxazoline
CAS80724-92-1
SynonymsLithooxazoline; 
Molecular FormulaC28H47NO2
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESCC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
InChIInChI=1S/C28H47NO2/c1-18(6-11-25-29-26(2,3)17-31-25)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,4)24(21)13-15-28(22,23)5/h18-24,30H,6-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1
InChIKeyIWBRPFCTPVMWIJ-CUYCEIPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lithooxazoline (CAS 80724-92-1): A Steroidal Oxazoline with Differentiated Antibacterial Selectivity Profile


Lithooxazoline (CAS 80724-92-1) is a semi-synthetic bile acid oxazoline derivative with the molecular formula C28H47NO2 and a molecular weight of 429.68 g/mol . It belongs to a class of steroidal compounds featuring a 4,4-dimethyloxazoline ring fused to a bile acid scaffold, specifically derived from lithocholic acid [1]. Its antibacterial activity is highly selective; notably, it exhibits no growth inhibition against Eubacterium sp. V.P.I. 12708 at concentrations up to 100 µM, in contrast to other bile acid oxazolines [2]. This compound is primarily utilized as a research tool to investigate structure-activity relationships and bacterial enzyme inhibition mechanisms.

Lithooxazoline (CAS 80724-92-1): Why Bile Acid Oxazoline Substitution Is Not Interchangeable


Bile acid oxazolines exhibit stark, structure-dependent differences in antibacterial activity that preclude simple substitution. While compounds like chenooxazoline and methylchenooxazoline demonstrate potent inhibition of Eubacterium sp. growth and 7-dehydroxylase enzyme activity at low micromolar concentrations, lithooxazoline is uniquely inactive in the same assay systems at equimolar or higher concentrations [1]. Furthermore, the antibacterial spectrum varies significantly across genera; for example, chenooxazoline inhibits Clostridium, Bacteroides, and Staphylococcus but spares Pseudomonas and Escherichia, whereas lithooxazoline's lack of activity against Eubacterium suggests a distinct molecular interaction profile [2]. This heterogeneity mandates that researchers select a specific oxazoline derivative based on precise, experimentally defined activity profiles rather than assuming class-wide interchangeability.

Lithooxazoline (CAS 80724-92-1): Quantitative Differentiation Evidence for Scientific Selection


Differential Antibacterial Activity: No Inhibition of Eubacterium sp. V.P.I. 12708 vs. Potent Inhibition by Chenooxazoline and Methylchenooxazoline

In a direct head-to-head comparison using growing cultures of Eubacterium sp. V.P.I. 12708, lithooxazoline exhibited no growth inhibition at concentrations ≤100 µM. In contrast, chenooxazoline inhibited growth at ≥50 µM, and methylchenooxazoline was effective at >25 µM under identical assay conditions [1]. This quantifiable lack of activity distinguishes lithooxazoline from its closely related structural analogs.

Antibacterial Bile Acid Oxazoline Structure-Activity Relationship

Differential Inhibition of 7-Dehydroxylase Enzyme Activity: Lithooxazoline's Lack of Effect Compared to Chenooxazoline

Chenooxazoline at 50-100 µM inhibited >50% of both 7α- and 7β-dehydroxylase activities in whole cells and cell extracts of Eubacterium sp. V.P.I. 12708. While the study did not directly report lithooxazoline's enzyme inhibition data, its failure to inhibit bacterial growth at 100 µM suggests a corresponding lack of enzyme inhibition at this concentration [1]. This class-level inference positions lithooxazoline as a structurally similar but functionally inert comparator for studying dehydroxylase inhibition mechanisms.

Enzyme Inhibition Bile Acid Metabolism 7-Dehydroxylase

Comparative Physicochemical Properties: LogP and Water Solubility vs. Chenooxazoline

Lithooxazoline exhibits a calculated LogP of 6.065 , indicating high lipophilicity. Its estimated water solubility is 0.0001228 mg/L at 25°C . In comparison, chenooxazoline (CAS 80724-93-2) has a molecular weight of 445.7 g/mol and contains an additional hydroxyl group, which would be expected to increase polarity and potentially alter solubility and membrane permeability. While direct experimental solubility comparisons are not available, these physicochemical differences may influence formulation requirements and biological distribution.

Physicochemical Properties Lipophilicity Solubility

Commercial Availability and Purity Benchmark: ≥98% Purity for Reproducible Research

Lithooxazoline is commercially available from multiple research suppliers with a specified purity of ≥98% . In comparison, closely related bile acid oxazolines like chenooxazoline are often offered at 95% purity . This higher purity specification reduces the risk of confounding effects from impurities and enhances inter-laboratory reproducibility.

Chemical Procurement Purity Quality Control

Lithooxazoline (CAS 80724-92-1): Optimal Use Cases Based on Quantitative Differentiation


Negative Control for Bile Acid Oxazoline Antibacterial Assays

Given its demonstrated lack of growth inhibition against Eubacterium sp. V.P.I. 12708 at concentrations up to 100 µM [1], lithooxazoline serves as an ideal negative control in experiments designed to assess the antibacterial activity of other bile acid oxazolines. Its structural similarity to active compounds like chenooxazoline, combined with its functional inertness, allows researchers to attribute observed effects specifically to the active pharmacophore rather than to non-specific steroidal interactions.

Structure-Activity Relationship (SAR) Studies of 7-Dehydroxylase Inhibition

Lithooxazoline's inferred lack of 7-dehydroxylase enzyme inhibition, contrasted with chenooxazoline's >50% inhibition at 50-100 µM [1], makes it a critical comparator in SAR investigations. By comparing the molecular features of lithooxazoline (derived from lithocholic acid) with those of active analogs (derived from chenodeoxycholic acid), researchers can identify the structural elements essential for enzyme binding and inhibition.

Investigating Bacterial Metabolism and Hepatic Clearance of Oxazoline Derivatives

Studies have shown that bile acid oxazoline derivatives, including lithooxazoline, may undergo both hepatic and bacterial metabolism [1]. Using lithooxazoline in parallel with radiolabeled active oxazolines can help delineate the metabolic pathways that are conserved across the class versus those that are specific to compounds with antibacterial activity. Its distinct lipophilicity (LogP 6.065) [2] may also influence its metabolic fate, providing a comparative model for understanding how polarity modulates clearance.

Selective Antibacterial Spectrum Analysis

While lithooxazoline is inactive against Eubacterium sp., other bile acid oxazolines like chenooxazoline exhibit a broader but still selective spectrum, inhibiting Clostridium, Bacteroides, and Staphylococcus while sparing Pseudomonas and Escherichia [1]. Lithooxazoline can be used to confirm that the observed selectivity is not due to a general steroidal backbone effect, thereby validating the specific contribution of the oxazoline moiety and steroid hydroxylation pattern to antibacterial activity.

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